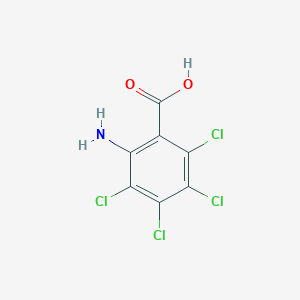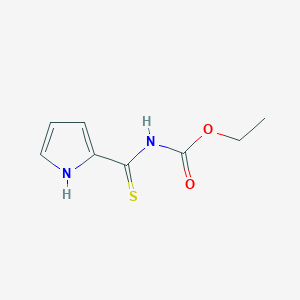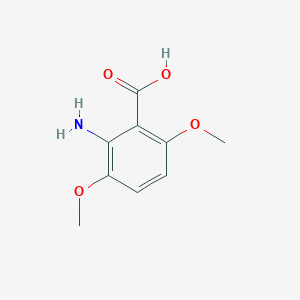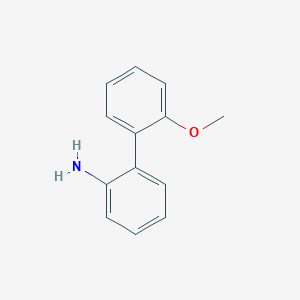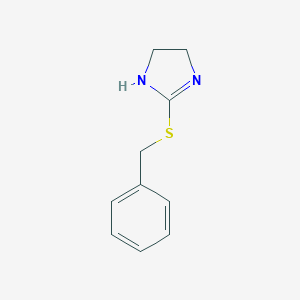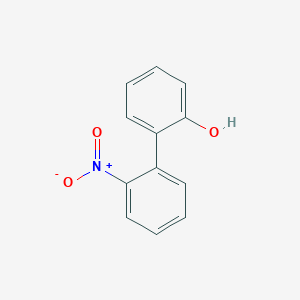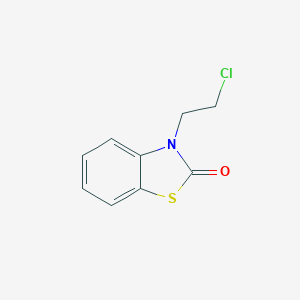
3-(2-Chloro-ethyl)-3H-benzothiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-ethyl)-3H-benzothiazol-2-one, also known as CBT-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. CBT-1 belongs to the family of benzothiazolone derivatives and has been shown to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one is not fully understood. However, it has been suggested that 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one may act as a modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Effets Biochimiques Et Physiologiques
3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the growth of cancer cells in vitro and in vivo. 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has also been shown to reduce inflammation in animal models of arthritis and to have anticonvulsant effects in animal models of epilepsy. In addition, 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one is its potential as a novel therapeutic agent for a range of conditions. However, there are also limitations to its use in lab experiments. 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. In addition, the synthesis of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one is complex, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one. One area of interest is the potential use of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one as a novel therapeutic agent for cancer. Further research is needed to fully understand the antitumor effects of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one and to develop more effective treatment strategies. Another area of interest is the potential use of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one as an anxiolytic and antidepressant agent. More research is needed to fully understand the mechanism of action of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one in these conditions and to develop more effective treatment strategies. Finally, more research is needed to fully understand the potential side effects and toxicities of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one, as well as its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis method of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride in the presence of a base. The resulting intermediate is then cyclized with phosgene to produce 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one. The overall reaction scheme is shown below:
Applications De Recherche Scientifique
3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and anticonvulsant activities. 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has also been shown to have potential as a novel antidepressant and anxiolytic agent.
Propriétés
Numéro CAS |
22258-71-5 |
|---|---|
Nom du produit |
3-(2-Chloro-ethyl)-3H-benzothiazol-2-one |
Formule moléculaire |
C9H8ClNOS |
Poids moléculaire |
213.68 g/mol |
Nom IUPAC |
3-(2-chloroethyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H8ClNOS/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,5-6H2 |
Clé InChI |
VZRAYMNDMPDPBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCCl |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=O)S2)CCCl |
Autres numéros CAS |
22258-71-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)
